New simple primary amine-thiourea organocatalysts and their application in asymmetric conjugate addition

,

Tetrahedron Letters,

2014,

55(27),

3697-3700

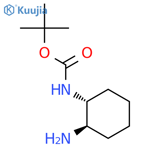

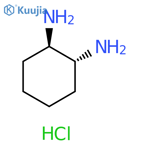

![Thiourea,N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/860994-58-7x500.png)